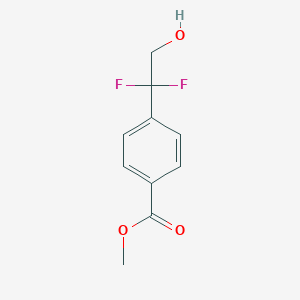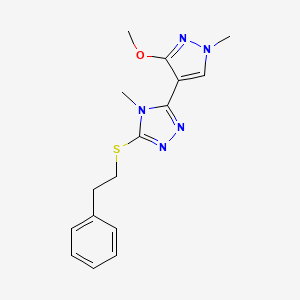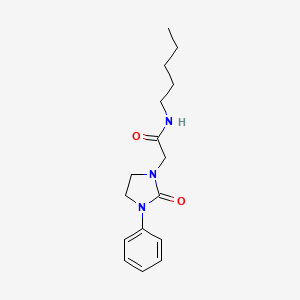
Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.184. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformation Studies : Gaidarzhy, Motnyak, and Kunshenko (2020) investigated the interaction of similar compounds like methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride. They found that these compounds transform into other fluorine-containing analogues under specific conditions, which indicates potential for chemical synthesis applications (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Mesomorphic Properties : Cruz et al. (2001) reported on the synthesis of difluoro substituted benzoate derivatives and their mesomorphic properties. These compounds, similar in structure to Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate, exhibit rich polymesomorphic sequences and have potential applications in material science and engineering (Cruz et al., 2001).
Fluorescence Chemosensors : Ma, Li, Zong, Men, and Xing (2013) developed novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, showing potential as fluorescence chemosensors. These findings highlight the use of such compounds in sensing applications (Ma, Li, Zong, Men, & Xing, 2013).
Crystal Growth and Characterization : Vijayan et al. (2003) explored the growth and characterization of methyl 4-hydroxy benzoate crystals. Their research provides insights into the crystallographic properties of similar compounds, which could be relevant for various industrial applications (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).
Radiotracer Synthesis : Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, including compounds structurally similar to this compound. This research is significant for its applications in medical imaging, particularly in Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Synthesis of Modified Derivatives : Yoon, Kim, Min Hyung Kim, Kang, Sohn, and Kim (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, examining their photophysical properties. The study contributes to the understanding of how modifications in benzoate derivatives can influence their properties (Yoon, Kim, Min Hyung Kim, Kang, Sohn, & Kim, 2019).
Properties
IUPAC Name |
methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13/h2-5,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFXVPUSDMDPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2360124.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)


![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)

